molecular formula C8H6ClNO B6597001 4-chloro-3-ethynyl-2-methoxypyridine CAS No. 1256811-59-2

4-chloro-3-ethynyl-2-methoxypyridine

Cat. No.: B6597001
CAS No.: 1256811-59-2
M. Wt: 167.59 g/mol
InChI Key: MVROFEDDLSLWPB-UHFFFAOYSA-N
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Description

4-Chloro-3-ethynyl-2-methoxypyridine is an organic compound with the molecular formula C8H6ClNO It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 4-position, an ethynyl group at the 3-position, and a methoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-ethynyl-2-methoxypyridine typically involves the following steps:

    Starting Material: The synthesis begins with 2-methoxypyridine.

    Chlorination: The 2-methoxypyridine undergoes chlorination to introduce a chlorine atom at the 4-position.

    Ethynylation: The chlorinated intermediate is then subjected to ethynylation to introduce the ethynyl group at the 3-position.

The reaction conditions for these steps may vary, but they generally involve the use of appropriate catalysts and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-ethynyl-2-methoxypyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Addition Reactions: Electrophiles such as halogens, hydrogen halides, and other reactive species can be used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while addition reactions may result in the formation of new carbon-carbon or carbon-heteroatom bonds.

Scientific Research Applications

4-Chloro-3-ethynyl-2-methoxypyridine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-3-ethynyl-2-methoxypyridine depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine
  • 2-Chloro-4-methoxypyridine-3-boronic acid

Uniqueness

4-Chloro-3-ethynyl-2-methoxypyridine is unique due to the presence of both an ethynyl group and a methoxy group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds.

Properties

IUPAC Name

4-chloro-3-ethynyl-2-methoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c1-3-6-7(9)4-5-10-8(6)11-2/h1,4-5H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVROFEDDLSLWPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1C#C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001278294
Record name Pyridine, 4-chloro-3-ethynyl-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001278294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256811-59-2
Record name Pyridine, 4-chloro-3-ethynyl-2-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256811-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 4-chloro-3-ethynyl-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001278294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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